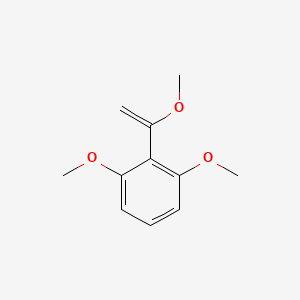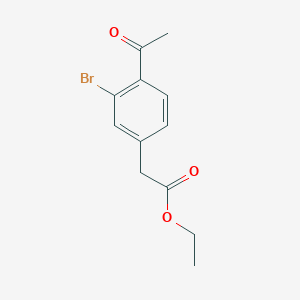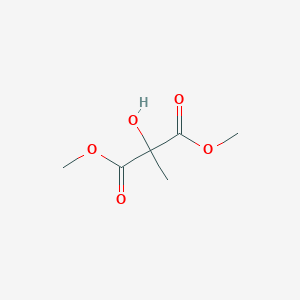
Dimethyl 2-hydroxy-2-methylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-hydroxy-2-methylmalonate is an organic compound with the molecular formula C6H10O5. It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2-hydroxy-2-methylmalonate can be synthesized through several methods. One common approach involves the esterification of malonic acid derivatives. For instance, the reaction of dimethyl malonate with formaldehyde and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and scalable processes. One such method includes the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid, followed by hydrolysis and decarboxylation .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-hydroxy-2-methylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 2-hydroxy-2-methylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme mechanisms.
Industry: this compound is employed in the production of fine chemicals and fragrances.
Mecanismo De Acción
The mechanism of action of dimethyl 2-hydroxy-2-methylmalonate involves its role as a precursor in various biochemical pathways. It can undergo enzymatic reactions to form active metabolites that participate in metabolic processes. The compound’s molecular targets include enzymes involved in carboxylation and decarboxylation reactions .
Comparación Con Compuestos Similares
- Dimethyl malonate
- Diethyl malonate
- Dimethyl methylmalonate
Comparison: Dimethyl 2-hydroxy-2-methylmalonate is unique due to the presence of a hydroxyl group, which enhances its reactivity compared to dimethyl malonate and diethyl malonate. This hydroxyl group allows for additional functionalization and makes the compound more versatile in synthetic applications .
Propiedades
Fórmula molecular |
C6H10O5 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
dimethyl 2-hydroxy-2-methylpropanedioate |
InChI |
InChI=1S/C6H10O5/c1-6(9,4(7)10-2)5(8)11-3/h9H,1-3H3 |
Clave InChI |
XVSNGGAIYJITEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


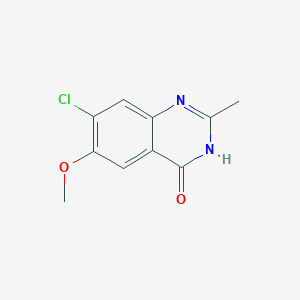
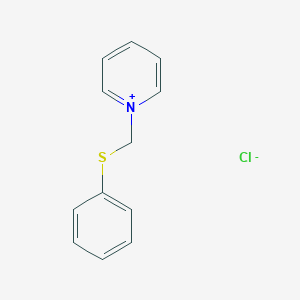
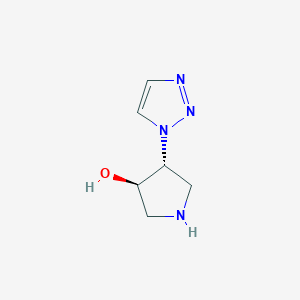

![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
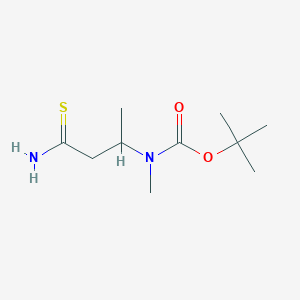
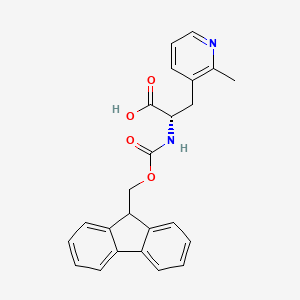
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)
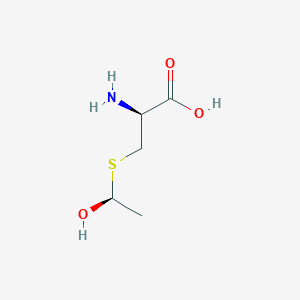
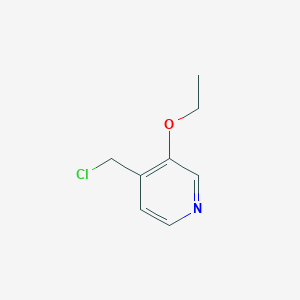
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)
